molecular formula C21H17ClN4O2 B14934192 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide

Cat. No.: B14934192
M. Wt: 392.8 g/mol
InChI Key: PXXRKWQEOQYITC-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridazinone ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the indole moiety. Key steps may include:

    Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Indole Moiety: The final step may involve coupling reactions, such as amide bond formation, between the pyridazinone intermediate and the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies investigating its effects on various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing chemical interactions and mechanisms in biological systems.

    Industrial Applications: Its chemical reactivity makes it useful in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide
  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-3-yl)acetamide
  • 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-5-yl)acetamide

Uniqueness

The uniqueness of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(1-methylindol-4-yl)acetamide

InChI

InChI=1S/C21H17ClN4O2/c1-25-12-11-15-17(7-4-8-19(15)25)23-20(27)13-26-21(28)10-9-18(24-26)14-5-2-3-6-16(14)22/h2-12H,13H2,1H3,(H,23,27)

InChI Key

PXXRKWQEOQYITC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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